3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
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Overview
Description
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with an appropriate aldehyde and an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated imidazoquinazoline derivatives.
Scientific Research Applications
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline derivatives: Known for their dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
3-phenyl-5,6-dihydroimidazo[2,1-B]thiazole hydrochlorides: Studied for their radioprotective activity.
Uniqueness
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research.
Properties
CAS No. |
832676-88-7 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C17H15N3O/c1-12-16(21)20(14-8-3-2-4-9-14)17-18-15-10-6-5-7-13(15)11-19(12)17/h2-10,12H,11H2,1H3 |
InChI Key |
FHPDQELNPGYMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4 |
Origin of Product |
United States |
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